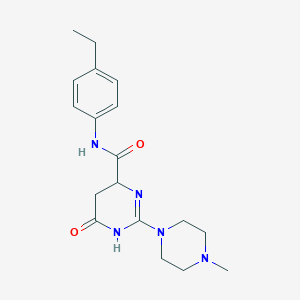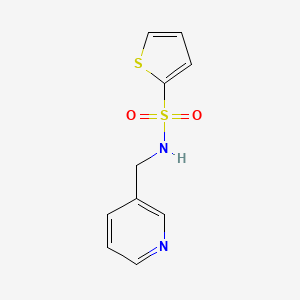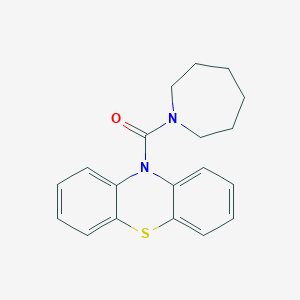![molecular formula C19H22N6O2 B5565414 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5565414.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine is 366.18042397 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry has led to the synthesis of various imidazolopyrimidine and pyrimidine derivatives, demonstrating a broad interest in compounds with potential antimicrobial, antioxidant, and antiprotozoal activities. For instance, novel 2-thioxanthine and dipyrimidopyridine derivatives have been synthesized, showing antimicrobial activity, highlighting the interest in developing compounds with potential therapeutic applications (El-Kalyoubi, Agili, & Youssif, 2015). Additionally, the synthesis of isoxazole, imidazo[1,2-a]pyridine, and related derivatives from hydroximoyl halides demonstrates the chemical versatility and potential for creating bioactive molecules (Abdelhamid, Abdou, & Mahgoub, 1992).
Biological Activities
Compounds similar to the one have been explored for various biological activities. For example, novel dicationic imidazo[1,2-a]pyridines have shown significant antiprotozoal activity, indicating the potential of such compounds in treating protozoal infections (Ismail et al., 2004). Furthermore, imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Lv et al., 2017).
Antimicrobial and Antioxidant Evaluation
The exploration of pyrazolopyridine derivatives for their antioxidant properties underlines the ongoing research into compounds that could mitigate oxidative stress, a factor in many diseases (Gouda, 2012). Additionally, the synthesis and evaluation of new compounds for antimicrobial activity continue to be a significant area of research, aiming to address the global challenge of antibiotic resistance.
properties
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-14(2)25(12-20-13)18-11-17(21-15(3)22-18)23-6-8-24(9-7-23)19(26)16-5-4-10-27-16/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEJNCGWTKFPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)
![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)


![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)
![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)
![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)
![ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5565430.png)
![3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione](/img/structure/B5565441.png)
